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molecular formula C19H20N2O2 B4553481 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B4553481
M. Wt: 308.4 g/mol
InChI Key: ROOBULYVOVIYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635638B2

Procedure details

To a solution of tryptamine (5.0 g, 0.0312 mol) and 3,4-dimethoxy benzaldehyde (5.7 g, 0.0312 mol) in CH2Cl2 (220 mL) was added TFA (4.5 mL, 0.0584 mol). The deep blue solution was stirred at room temperature for 20 h. The reaction mixture was neutralized with NaHCO3 (4.9 g, 0.0584 mol) in H2O (50 mL) and the organic layer washed with brine (2×100 mL). The reaction mixture was dried with MgSO4 and the solvent evaporated. Product was isolated by column chromatography (silica gel; CH3OH:EtOAc=1:9) as a yellowish oil, which solidified slowly upon standing at room temperature.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[CH:18]=O.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:18]2[C:5]3[NH:6][C:7]4[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:4]=3[CH2:3][CH2:2][NH:1]2)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
5.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The deep blue solution was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
Product was isolated by column chromatography (silica gel; CH3OH:EtOAc=1:9) as a yellowish oil, which
CUSTOM
Type
CUSTOM
Details
upon standing at room temperature

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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